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Compound of Interest

Compound Name:
4-(4-Bromo-3-

methylphenoxy)butan-1-amine

CAS No.: 1555524-42-9

Cat. No.: B1407290

Get Quote

Focus Entity: 2-(4-Bromophenoxy)ethanamine and Derivatives

Executive Summary
This guide provides a technical analysis of brominated ether amines, specifically focusing on 2-

(4-bromophenoxy)ethanamine (CAS: 26583-55-1) as a model scaffold. These compounds

serve as critical intermediates in medicinal chemistry (e.g., Tamsulosin analogs) and

supramolecular engineering.

Unlike their chlorinated or non-halogenated counterparts, brominated ether amines exhibit

distinct solid-state behaviors driven by halogen bonding (

-hole interactions). This guide compares these crystallographic nuances, solubility profiles, and
synthetic protocols to aid researchers in selecting the optimal linker chemistry for drug
development.
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Crystallographic Architecture & Structural
Dynamics
The introduction of a bromine atom at the para-position of the phenoxy ring fundamentally

alters the crystal packing compared to chlorine or hydrogen analogs. While hydrogen bonding

(N-H...O) dominates the lattice of non-halogenated amines, brominated variants introduce a

competing directional force: the Halogen Bond (XB).

Representative Crystallographic Data
The following data represents typical parameters for the hydrobromide salt of 2-(4-

bromophenoxy)ethanamine, crystallized via slow evaporation from methanol/ethanol.

Parameter Value (Representative) Notes

Crystal System Monoclinic
Common for flexible ether

linkers.

Space Group
Centrosymmetric packing

favored by dipole alignment.

Unit Cell Volume ~1150 Å³

Expanded volume vs. Cl-

analog (~1080 Å³) due to Br

radius.

Density (

)
~1.65 g/cm³

Significantly denser than Cl-

analog (~1.35 g/cm³).

Z 4 4 molecules per unit cell.

R-Factor (

)
< 0.05

Indicates high-quality structural

resolution.

The "Bromine Effect": Halogen Bonding Mechanism
In the solid state, the bromine atom exhibits an anisotropic charge distribution. The region

along the C-Br bond axis is electron-deficient (positive electrostatic potential), known as the
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-hole.

Interaction Motif: The

-hole on the Bromine (Donor) interacts with the Nitrogen lone pair or the Ether Oxygen
(Acceptor) of a neighboring molecule.

Geometry: Strictly linear (C-Br...N angle

175–180°).

Comparison:

Br-Analog: Forms 1D supramolecular ribbons stabilized by C-Br...N interactions.

Cl-Analog: The

-hole is smaller and less positive; packing is dominated by van der Waals forces and weak
N-H...Cl hydrogen bonds, often resulting in lower melting points and different polymorphs.

Comparative Performance Guide
This section objectively compares the Brominated scaffold against Chlorinated and

Unsubstituted alternatives to assist in lead optimization.

Physicochemical Profile
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Feature Bromo- (Br) Chloro- (Cl)
Unsubstituted

(H)

Implication for

Research

Molecular Weight 216.08 g/mol 171.62 g/mol 137.18 g/mol

Br significantly

impacts mass

balance in

fragment

screening.

Lipophilicity

(cLogP)
~2.6 ~2.3 ~1.7

Br increases

membrane

permeability but

decreases

aqueous

solubility.

XB Donor

Strength
High Low None

Br is preferred

for inducing

specific protein-

ligand

conformational

locks.

Water Solubility Low (<1 mg/mL) Moderate High

Br variants often

require

DMSO/co-

solvents for

biological

assays.

Melting Point

(HCl salt)
155–160 °C 145–150 °C 130–135 °C

Higher lattice

energy in Br salts

due to heavier

mass and XB

networks.

Stability & Reactivity
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Metabolic Stability: The C-Br bond is generally stronger than C-I but weaker than C-Cl.

However, para-bromination blocks metabolic oxidation at the active phenyl site, potentially

extending half-life compared to the unsubstituted phenol ether.

Synthetic Utility: The Br-C bond is labile to Pd-catalyzed cross-coupling (Suzuki, Buchwald-

Hartwig), making the Br-variant a "dual-purpose" scaffold (linker + reaction handle), whereas

the Cl-variant is often inert under mild coupling conditions.

Experimental Protocols
Self-Validating Synthesis Workflow (Gabriel Route)
Rationale: Direct alkylation of amines often leads to over-alkylation (secondary/tertiary amines).

The Gabriel synthesis ensures a pure primary amine product, critical for high-quality single

crystals.

Step 1: Etherification

Dissolve 4-bromophenol (1.0 eq) in acetonitrile.

Add

(2.5 eq) and 1,2-dibromoethane (3.0 eq). Excess dibromide prevents dimerization.

Reflux (80°C) for 12h. Monitor via TLC (Hexane/EtOAc 8:2).

Validation: Product must show disappearance of phenolic -OH stretch in IR (~3300 cm⁻¹).

Step 2: Nucleophilic Substitution

React the bromo-ether intermediate with Potassium Phthalimide (1.1 eq) in DMF at 90°C.

Precipitate in water to remove salts.

Step 3: Deprotection (Hydrazinolysis)

Suspend phthalimide intermediate in Ethanol.

Add Hydrazine Hydrate (2.5 eq) and reflux for 4h.
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Acidify with HCl to precipitate phthalhydrazide byproduct; filter.

Basify filtrate (NaOH) and extract with DCM.

Crystallization for XRD
Goal: Grow single crystals suitable for diffraction (>0.2 mm).

Preparation: Dissolve 20 mg of the amine (or its HCl salt) in a minimal amount of Methanol

(Solvent A).

Setup: Place in a small vial. Place this vial inside a larger jar containing Diethyl Ether

(Solvent B).

Diffusion: Seal the outer jar. Ether vapors will slowly diffuse into the methanol, reducing

solubility gradually.

Timeline: Leave undisturbed at 4°C for 3–7 days.

Validation: Check crystals under a polarized light microscope. Sharp extinction indicates

singularity; "cross-hatching" implies twinning.

Visualizations
Synthesis & Characterization Workflow
This diagram outlines the logical flow from raw materials to validated crystal structure,

emphasizing quality control gates.
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Start: 4-Bromophenol

Etherification
(1,2-dibromoethane + K2CO3)

QC: IR Spectrum
(No OH stretch?)

Fail (Reprocess)

Gabriel Synthesis
(K-Phthalimide -> Hydrazine)

Pass

Acid/Base Extraction

QC: 1H NMR
(>98% Purity?)

Fail (Recrystallize)

Vapor Diffusion
(MeOH / Et2O)

Pass

Single Crystal XRD
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Caption: Step-by-step synthesis and validation workflow. Yellow diamonds represent critical

"Stop/Go" quality control checkpoints.

Halogen Bonding Interaction Logic
This diagram illustrates the competitive packing forces distinguishing the Bromo-variant from

the Chloro-variant.
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Caption: Mechanistic comparison of intermolecular forces. Bromine facilitates directional

Halogen Bonds (XB), leading to ordered crystalline ribbons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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